molecular formula C11H12O2 B1595659 4-Cyclobutylbenzoic acid CAS No. 3158-70-1

4-Cyclobutylbenzoic acid

Cat. No.: B1595659
CAS No.: 3158-70-1
M. Wt: 176.21 g/mol
InChI Key: PPXSFFCOYUIJKD-UHFFFAOYSA-N
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Description

4-Cyclobutylbenzoic acid is an organic compound with the molecular formula C11H12O2 It consists of a benzoic acid core with a cyclobutyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclobutylbenzoyl chloride. This method allows for efficient large-scale synthesis with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 4-Cyclobutylbenzaldehyde or 4-cyclobutylbenzophenone.

    Reduction: 4-Cyclobutylbenzyl alcohol or 4-cyclobutylbenzene.

    Substitution: 4-Nitrocyclobutylbenzoic acid, 4-Sulfonylcyclobutylbenzoic acid, or 4-Halocyclobutylbenzoic acid.

Scientific Research Applications

4-Cyclobutylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Comparison with Similar Compounds

    Benzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.

    Cyclobutylbenzene: Lacks the carboxylic acid group, reducing its reactivity.

    4-Methylbenzoic acid: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.

Uniqueness: 4-Cyclobutylbenzoic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-cyclobutylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSFFCOYUIJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298927
Record name 4-cyclobutylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-70-1
Record name 3158-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyclobutylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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